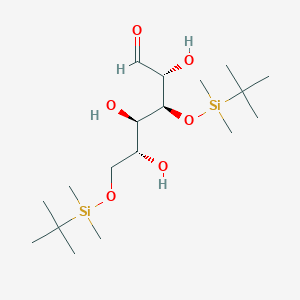

3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal

CAS No.:

Cat. No.: VC18527944

Molecular Formula: C18H40O6Si2

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H40O6Si2 |

|---|---|

| Molecular Weight | 408.7 g/mol |

| IUPAC Name | (2R,3S,4R,5R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,4,5-trihydroxyhexanal |

| Standard InChI | InChI=1S/C18H40O6Si2/c1-17(2,3)25(7,8)23-12-14(21)15(22)16(13(20)11-19)24-26(9,10)18(4,5)6/h11,13-16,20-22H,12H2,1-10H3/t13-,14+,15+,16+/m0/s1 |

| Standard InChI Key | FYBUNPMLSYQEME-ZJIFWQFVSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C)O)O |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC(C(C(C(C=O)O)O[Si](C)(C)C(C)(C)C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s IUPAC name is (2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol . Its structure consists of a glucal moiety—a 1,5-anhydro derivative of D-glucitol with an unsaturated bond between C1 and C2—modified by TBDMS groups at the 3- and 6-positions. The stereochemistry at C2 (R), C3 (R), and C4 (R) is critical for its reactivity in glycosylation reactions .

Table 1: Key Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 111830-53-6 | |

| Molecular Formula | ||

| Molecular Weight | 374.7 g/mol | |

| IUPAC Name | (2R,3R,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol | |

| SMILES Notation | CC(C)(C)Si(C)OC[C@@H]1C@HO |

Synthesis and Purification

Purification Challenges

The bulky TBDMS groups introduce steric hindrance, complicating crystallization. Commercial suppliers typically offer the compound with 95–97% purity, achieved via column chromatography or recrystallization from nonpolar solvents .

Physicochemical Properties

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 43–45°C | |

| Flash Point | >230°F (>110°C) | |

| Density | Not reported | – |

| Solubility | Soluble in DCM, THF, DMF; insoluble in H2O |

Applications in Organic Synthesis

Glycosylation Reactions

The 3,6-di-O-TBDMS group protects hydroxyls during glycosylation, enabling selective activation at the anomeric position. For example, in the synthesis of oligosaccharides, the glucal derivative undergoes Ferrier rearrangement with Lewis acids like to form 2,3-unsaturated glycosides .

Medicinal Chemistry Applications

BOC Sciences highlights its role in modifying antiviral and anticancer agents, where the glucal scaffold serves as a glycomimetic . The TBDMS groups enhance metabolic stability, prolonging drug half-life in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume